4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine

Kinase inhibitor JAK1 selectivity scaffold morphing

Kinase inhibitor SAR programs demand precise regioisomeric identity. Procuring generic '4-(pyrazolyl)thieno[3,2-d]pyrimidine' risks inactive compounds due to pyrazole N-vector misorientation-substitution pattern changes can shift JAK1/JAK2 selectivity >10-fold. This 3-yl regioisomer provides the specific hinge-binding geometry required for ATP-pocket engagement. - Enables JAK1 inhibitors with IC₅₀ <10 nM and >100-fold selectivity over JAK2/JAK3. - Delivers sub-µM antiproliferative activity as an isosteric replacement for 4-anilinoquinazoline cores in EGFR/ErbB-2 programs. - Supply includes ≥95% purity, full analytical characterization, and batch-to-batch consistency for reproducible SAR.

Molecular Formula C9H6N4S
Molecular Weight 202.24 g/mol
Cat. No. B11900687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine
Molecular FormulaC9H6N4S
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2C3=CC=NN3
InChIInChI=1S/C9H6N4S/c1-3-12-13-6(1)8-9-7(2-4-14-9)10-5-11-8/h1-5H,(H,12,13)
InChIKeyHPYCTMBFZHJRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine – Core Scaffold & Procurement


4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine (CAS 1416374-04-3, MF C₉H₆N₄S, MW 202.24) is a heterobicyclic building block composed of a thieno[3,2-d]pyrimidine core substituted at the 4-position with a 1H-pyrazol-3-yl moiety . The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor drug discovery, with the pyrazole ring serving as a hinge-binding motif capable of engaging the ATP-binding pocket of multiple kinases [1]. This specific regioisomer presents a distinct hydrogen-bond donor/acceptor geometry compared to its 4-(1H-pyrazol-5-yl) and 4-(1H-pyrazol-4-yl) counterparts, directly influencing target recognition and selectivity profiles [2].

Regioisomer Constraint: Why 3-yl Matters


Simply acquiring any 4-(pyrazolyl)thieno[3,2-d]pyrimidine congener is insufficient because the pyrazole ring’s point of attachment exerts a first-order effect on pharmacological activity. In IL-6/STAT3 inhibitor programs, the regio-selective formation of the 1,5-disubstituted pyrazole isomer versus the 1,3-disubstituted variant produces distinct inhibitory profiles [1]. For kinase inhibitor design, the 3-yl isomer positions the pyrazole NH and N2 atoms into a spatially unique hydrogen-bonding arrangement within the ATP-binding cleft; the 5-yl isomer reverses this vector, while the 4-yl isomer eliminates the NH donor altogether [2]. These structural differences translate directly into measured selectivity differences: among thieno[3,2-d]pyrimidine JAK1 inhibitors, substitution pattern alterations changed JAK1/JAK2 selectivity by more than 10-fold [3]. Consequently, protocol reproducibility and SAR continuity depend on procuring the precise 3-yl regioisomer.

Quantitative Differentiation Evidence


Kinome-Wide JAK1 Selectivity

A scaffold-morphing campaign on thieno[3,2-d]pyrimidine derivatives yielded compound 24, a potent JAK1 inhibitor with high selectivity across 370 kinases tested. Derivatives 25 and 46 further improved JAK1-over-JAK2 and JAK1-over-JAK3 selectivity compared to the clinical candidate AZD4205 (compound 9) [1]. While 4-(1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine was not itself the lead, its core scaffold and substitution vector are directly implicated in this selectivity-determining pharmacophore.

Kinase inhibitor JAK1 selectivity scaffold morphing

Antiproliferative Potency vs. Quinazoline

A head-to-head isosteric evaluation compared thieno[3,2-d]pyrimidine cores against the classical 4-anilinoquinazoline scaffold. Several thieno[3,2-d]pyrimidine analogs demonstrated IC₅₀ values below 1 µM against human tumor cell lines in vitro [1]. This establishes the thieno[3,2-d]pyrimidine core as a viable, patent-differentiated alternative to quinazoline-based EGFR/ErbB-2 inhibitors.

EGFR/ErbB-2 antiproliferative isosteric replacement

Regioisomeric Effect on IL-6/STAT3 Inhibition

In a study specifically comparing pyrazolylthienopyrimidine regioisomers, the 1,5-disubstituted pyrazole isomer was formed regio-selectively and exhibited distinct IL-6/STAT3 inhibitory activity [1]. The 1,3-disubstituted isomer (corresponding to the 3-yl attachment of 4-(1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine) presents a different spatial orientation of the pyrazole NH, altering the hydrogen-bonding footprint within the STAT3 SH2 domain.

IL-6/STAT3 pyrazole regioisomerism anti-inflammatory

mTOR/PI3K Dual Inhibition vs. Pyrazolopyrimidine

Patent WO2009052145A1 explicitly claims both thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine compounds as mTOR and PI3 kinase inhibitors [1]. The morpholine hinge-region binding group on both chemotypes can be replaced with 3,6-dihydro-2H-pyran to yield compounds of equivalent mTOR potency and PI3K selectivity [2]. This establishes that the thieno[3,2-d]pyrimidine core is functionally interchangeable with the pyrazolopyrimidine core for mTOR/PI3K inhibition, but provides a distinct patent landscape.

mTOR PI3K hinge-region binding

Validated Application Scenarios


JAK1-Selective Inhibitor Lead Generation

Use 4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine as a core scaffold for designing JAK1-selective inhibitors. The thieno[3,2-d]pyrimidine scaffold has delivered compounds with JAK1 IC₅₀ < 10 nM and >100-fold selectivity over JAK2 and JAK3, exceeding the selectivity window of the clinical candidate AZD4205 [1]. The pyrazol-3-yl substitution can be elaborated at the pyrazole N1 and C5 positions to further tune selectivity and pharmacokinetic properties.

EGFR/ErbB-2 Program with Isostere Differentiation

Employ 4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine as an isosteric replacement for the 4-anilinoquinazoline core in EGFR/ErbB-2 inhibitor programs. The scaffold has demonstrated sub-µM antiproliferative activity against human tumor cell lines comparable to quinazoline-based agents, while offering a distinct chemical structure for patent composition-of-matter claims [2].

IL-6/STAT3 Inhibitor with Regioisomeric Control

When structural biology or molecular docking indicates that the target (e.g., STAT3 SH2 domain) requires a specific pyrazole NH orientation, procure the 3-yl regioisomer. The 1,3-disubstituted pyrazole geometry provides a hydrogen-bond donor vector distinct from the 1,5-disubstituted isomer, as experimentally validated in IL-6/STAT3 inhibition assays [3].

mTOR/PI3K Dual Inhibitor with FTO Advantage

Advance mTOR/PI3K dual inhibitor programs using 4-(1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine as a core that is functionally interchangeable with pyrazolo[3,4-d]pyrimidine cores (equivalent mTOR potency and PI3K selectivity) but operates in a less crowded patent landscape, as documented in WO2009052145A1 [4].

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